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molecular formula C13H15BrN2 B8318857 7-Bromo-3-piperidin-4-yl-1h-indole

7-Bromo-3-piperidin-4-yl-1h-indole

Cat. No. B8318857
M. Wt: 279.18 g/mol
InChI Key: MBDGJGKQPDLTKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06683096B2

Procedure details

This compound was prepared following the procedure described in Example 1 (parts A and B) starting with 0.95 g (4.8 mmol) of 7-bromoindol and 1.89 g (12.3 mmol) of 4-piperidone monohydrate hydrochloride. After the usual work-up 1.1 g (89% of yield) of the desired product were obtained.
Quantity
0.95 g
Type
reactant
Reaction Step One
Quantity
1.89 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[CH:4][CH:5]=[C:6]2[C:10]=1[NH:9][CH:8]=[CH:7]2.Cl.O.[NH:13]1[CH2:18][CH2:17][C:16](=O)[CH2:15][CH2:14]1>>[Br:1][C:2]1[CH:3]=[CH:4][CH:5]=[C:6]2[C:10]=1[NH:9][CH:8]=[C:7]2[CH:16]1[CH2:17][CH2:18][NH:13][CH2:14][CH2:15]1 |f:1.2.3|

Inputs

Step One
Name
Quantity
0.95 g
Type
reactant
Smiles
BrC=1C=CC=C2C=CNC12
Step Two
Name
Quantity
1.89 g
Type
reactant
Smiles
Cl.O.N1CCC(CC1)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
This compound was prepared

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=CC=C2C(=CNC12)C1CCNCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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